Dimethylmalonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

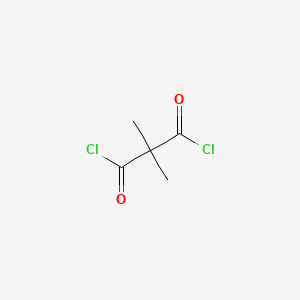

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylpropanedioyl dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl2O2/c1-5(2,3(6)8)4(7)9/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXQAYQWVNXIQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403917 | |

| Record name | Dimethylmalonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5659-93-8 | |

| Record name | Dimethylmalonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylmalonyl Dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to Dimethylmalonyl Chloride (CAS No. 5659-93-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethylmalonyl chloride, a key reagent in organic synthesis. It covers its physicochemical properties, safety and handling, reactivity, and applications, with a focus on providing practical information for laboratory and development settings.

Core Physicochemical Properties

This compound is a reactive diacyl chloride that serves as a valuable building block for introducing a dimethylmalonyl moiety into various molecular scaffolds.[1] Its physical and chemical characteristics are crucial for its proper handling and use in synthesis.

| Property | Value | Reference |

| CAS Number | 5659-93-8 | [1][2] |

| IUPAC Name | 2,2-dimethylpropanedioyl dichloride | [1] |

| Synonyms | Dimethylmalonoyl dichloride, 2,2-Dimethylmalonyl dichloride, Dimethylpropanedioyl Dichloride | [2] |

| Molecular Formula | C₅H₆Cl₂O₂ | [1][3] |

| Molecular Weight | 169.00 g/mol | [1][3] |

| Appearance | Colorless to light yellow clear liquid | [2][3] |

| Density | 1.278 g/mL at 25 °C | [4][5] |

| Boiling Point | 60 °C at 10 mmHg | [4][5][6] |

| Flash Point | 125 °F (51.7 °C) | [4] |

| Refractive Index (n20/D) | 1.451 | [4][5] |

Safety and Handling

This compound is a hazardous chemical and requires strict adherence to safety protocols. It is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[3][7] It is also sensitive to moisture and will decompose in contact with water, releasing toxic and corrosive hydrogen chloride gas.[2][3]

| Hazard Classification | Pictograms | Precautionary Statements |

| Flammable liquids (Category 3) | GHS02 (Flame), GHS05 (Corrosion) | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[7] P280: Wear protective gloves/protective clothing/eye protection/face protection.[7] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[6] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |

| Skin corrosion (Category 1B) | P260: Do not breathe dust/fume/gas/mist/vapors/spray.[6] | |

| Serious eye damage (Category 1) | P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[6][7] |

Storage: Store in a cool, dark, and well-ventilated place in a tightly closed container.[3][7] It should be stored under an inert atmosphere and be protected from moisture.[4][8]

Disposal: Dispose of this material and its container to a licensed professional waste disposal service.[8]

Synthesis and Reactivity

This compound is a versatile reagent in organic synthesis, primarily utilized as an acylating agent to introduce the 2,2-dimethylmalonyl group.[2]

Synthesis of this compound

The most common method for the synthesis of this compound is the chlorination of dimethylmalonic acid using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[1][4]

Caption: Synthesis of this compound from Dimethylmalonic Acid.

Reactivity with Nucleophiles

The high reactivity of the acyl chloride functional groups makes this compound an excellent electrophile for reactions with various nucleophiles.[1][2] It readily reacts with alcohols to form esters and with amines to form amides.[2] These reactions are typically vigorous and may require cooling and the use of a base to neutralize the hydrogen chloride byproduct.[9]

Caption: Reactions of this compound with Nucleophiles.

Applications in Synthesis

This compound is a crucial intermediate in the synthesis of a wide range of compounds, including:

-

Pharmaceuticals: It is a building block for various active pharmaceutical ingredients.[1]

-

Agrochemicals: Used in the preparation of pesticides and herbicides.[1]

-

Fine Chemicals: Serves as a precursor for specialty chemicals and materials.[1]

-

Heterocyclic Compounds: Employed in the synthesis of heterocyclic structures that are important in drug discovery.[1]

-

Polymers and Resins: Can be used as a monomer or cross-linking agent in polymer production.

Experimental Protocols

The following are representative protocols for the synthesis and use of this compound. These should be adapted and optimized for specific laboratory conditions and scales.

Synthesis of this compound from Dimethylmalonic Acid

This protocol is based on the general method of converting carboxylic acids to acyl chlorides.[4]

Materials:

-

Dimethylmalonic acid

-

Oxalyl chloride or Thionyl chloride

-

Anhydrous dichloromethane (B109758) (DCM)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Round-bottom flask with a reflux condenser and a gas outlet

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve dimethylmalonic acid in anhydrous DCM in a round-bottom flask.

-

Add a catalytic amount of DMF to the solution.

-

Cool the flask in an ice water bath to 0 °C.

-

Slowly add an excess (typically 2-3 equivalents) of oxalyl chloride or thionyl chloride dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for several hours or until the evolution of gas ceases.

-

The solvent and excess chlorinating agent can be removed by distillation, followed by vacuum distillation to purify the this compound.

Synthesis of a N,N'-Disubstituted-2,2-dimethylmalonamide

This protocol is a general representation for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Primary or secondary amine (e.g., N-methylcyclohexylamine)

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) (THF) or dichloromethane (DCM))

-

Tertiary amine base (e.g., triethylamine (B128534) or pyridine)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the amine and the tertiary amine base in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve this compound in the anhydrous solvent in a dropping funnel.

-

Add the this compound solution dropwise to the stirred amine solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

The reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically quenched with water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

The product is then extracted with an organic solvent, and the organic layer is washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization or column chromatography.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. prepchem.com [prepchem.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Organic Syntheses Procedure [orgsyn.org]

The Synthesis and Discovery of Dimethylmalonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and discovery of dimethylmalonyl chloride. It is designed to furnish researchers, scientists, and professionals in drug development with detailed experimental protocols, quantitative data, and a historical perspective on this important chemical intermediate.

Introduction

This compound, with the chemical formula C₅H₆Cl₂O₂, is a disubstituted acyl chloride that serves as a valuable reagent in organic synthesis. Its bifunctional nature allows for the construction of complex molecular architectures, making it a key building block in the preparation of various pharmaceuticals, agrochemicals, and materials. This guide will delve into the primary methods for its synthesis, provide detailed experimental procedures, and explore the historical context of its discovery.

Discovery

The discovery of malonyl chlorides is linked to the pioneering work of Nobel laureate Hermann Staudinger on ketenes, a class of highly reactive organic compounds. In the early 20th century, Staudinger's investigations into the reactions of carboxylic acid derivatives laid the groundwork for understanding and synthesizing various acyl chlorides.[1][2][3] A publication by Staudinger and Bereza in 1911 is a key reference for the early synthesis of malonyl dichlorides.[4] Staudinger's broader research into ketenes, which he first isolated in 1905, revolutionized the understanding of reactive intermediates in organic chemistry and paved the way for the synthesis of compounds like this compound.[5]

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the chlorination of dimethylmalonic acid. This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Synthesis from Dimethylmalonic Acid and Thionyl Chloride

The reaction of dimethylmalonic acid with thionyl chloride is a well-established method for producing this compound. The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride as gaseous byproducts, which drives the reaction to completion.

Reaction Scheme:

References

An In-depth Technical Guide to the Physical and Chemical Properties of Dimethylmalonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylmalonyl chloride, a reactive diacyl chloride, serves as a crucial building block in organic synthesis, particularly in the construction of cyclic molecules and as a precursor to various derivatives. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and purification, and insights into its applications, with a focus on its relevance to drug development. The information is presented to support researchers and scientists in the effective and safe utilization of this versatile reagent.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[1] It is characterized by the presence of two highly reactive acyl chloride functional groups attached to a quaternary carbon, which significantly influences its chemical behavior.

Quantitative Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Chemical Formula | C₅H₆Cl₂O₂ | [2] |

| Molecular Weight | 169.01 g/mol | [2] |

| CAS Number | 5659-93-8 | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 60 °C at 10 mmHg | [3] |

| Density | 1.278 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.451 | [3] |

| Flash Point | 51 °C (123.8 °F) - closed cup | [3] |

| Solubility | Reacts with water and protic solvents. Soluble in most organic solvents. | [1] |

Synthesis and Purification

The most common and practical laboratory synthesis of this compound involves the chlorination of dimethylmalonic acid using a suitable chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.

Synthesis of this compound from Dimethylmalonic Acid

The reaction of dimethylmalonic acid with thionyl chloride is a widely used method for the preparation of this compound. The overall reaction is as follows:

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

Dimethylmalonic acid

-

Thionyl chloride (SOCl₂)

-

Dry toluene (B28343) (optional, as solvent)

-

Distillation apparatus

-

Heating mantle

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., CaCl₂)

-

Stirring apparatus

Procedure:

-

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube to protect from atmospheric moisture.

-

Charging Reagents: To the flask, add finely powdered dry dimethylmalonic acid. Add an excess of thionyl chloride (approximately 2-3 molar equivalents). A dry, inert solvent such as toluene can be used, although the reaction can also be run neat.

-

Reaction: Heat the mixture to reflux (for neat reaction, the temperature will be around the boiling point of thionyl chloride, 76 °C; if a solvent is used, the reflux temperature will be that of the solvent). Maintain the reflux with stirring for 2-4 hours.[4] The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride and solvent (if used) are removed by distillation, initially at atmospheric pressure, followed by vacuum distillation.[4]

-

Purification: The crude this compound is then purified by fractional distillation under reduced pressure.[5] Collect the fraction boiling at approximately 60 °C/10 mmHg.[3] To prevent decomposition during distillation, a stabilizing agent such as a chelating agent (e.g., ethylenediaminetetraacetic acid) can be added to the crude mixture.

Chemical Reactivity

The chemical reactivity of this compound is dominated by the two electrophilic carbonyl carbons of the acyl chloride groups. It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles.

Reaction with Nucleophiles

This compound reacts vigorously with nucleophiles such as water, alcohols, and amines to form the corresponding dicarboxylic acid, diesters, and diamides, respectively. The general mechanism is a nucleophilic addition-elimination pathway.

References

Spectroscopic Profile of Dimethylmalonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dimethylmalonyl chloride (CAS No. 5659-93-8), a key reagent in organic synthesis. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for their acquisition.

Data Presentation

The following tables summarize the expected spectroscopic data for this compound based on its chemical structure and data from analogous compounds. Due to the symmetrical nature of the molecule, the NMR spectra are anticipated to be relatively simple.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound is expected to show a single signal due to the magnetic equivalence of the six methyl protons.[1]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.5 - 2.0 | Singlet | 6H | 2 x CH₃ |

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum in deuterated chloroform (B151607) (CDCl₃) will display three distinct signals corresponding to the carbonyl carbons, the quaternary carbon, and the methyl carbons.[1][2]

| Chemical Shift (ppm) | Assignment |

| ~170 | C=O (acid chloride) |

| ~50-60 | C(CH₃)₂ |

| ~20-30 | CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by a strong absorption band characteristic of the acid chloride carbonyl group.[1]

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~1800 | Strong | C=O stretch (acid chloride) |

| ~2950-3000 | Medium | C-H stretch (alkane) |

| ~1470, 1390 | Medium | C-H bend (alkane) |

| ~700-800 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound will show a molecular ion peak corresponding to its molecular weight.[1][3] The fragmentation pattern will be influenced by the presence of chlorine isotopes (³⁵Cl and ³⁷Cl) and the loss of functional groups.

| m/z | Possible Fragment | Notes |

| 168/170/172 | [M]⁺ | Molecular ion peak cluster, reflecting the presence of two chlorine atoms. |

| 133/135 | [M - Cl]⁺ | Loss of a chlorine atom. |

| 105/107 | [M - COCl]⁺ | Loss of a chlorocarbonyl group. |

| 63 | [COCl]⁺ | Chlorocarbonyl cation. |

| 41 | [C₃H₅]⁺ | Propyl fragment. |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample like this compound. Instrument-specific parameters should be optimized by the operator.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: A small amount of this compound (typically 5-25 mg for ¹H, 50-100 mg for ¹³C) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube.

-

Instrument Setup: The NMR spectrometer is tuned and locked onto the deuterium (B1214612) signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity.

-

Data Acquisition:

-

For ¹H NMR, a standard pulse sequence is used. Key parameters include a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and the acquisition of 8-16 scans.

-

For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum. A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal.

Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Instrument Setup: The FTIR spectrometer and ATR accessory are powered on and allowed to stabilize. A background spectrum of the clean, empty ATR crystal (e.g., diamond or zinc selenide) is recorded.

-

Sample Application: A small drop of liquid this compound is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: The sample spectrum is acquired by co-adding a number of scans (e.g., 16-32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum. The ATR crystal is cleaned thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) after analysis.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or methanol) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or by direct injection.

-

Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, leading to the formation of a molecular ion and various fragment ions.

-

Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z value.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the expected fragmentation pathway of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Plausible mass spectrometry fragmentation pathway for this compound.

References

Thermodynamic Properties of Dimethylmalonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known thermodynamic and physical properties of dimethylmalonyl chloride (CAS 5659-93-8). Due to a lack of experimentally determined thermodynamic data in publicly accessible literature, this document presents computationally derived values and outlines detailed, standard experimental protocols for their empirical determination. This guide is intended to serve as a valuable resource for professionals requiring this information for reaction modeling, process scale-up, and safety assessments.

Compound Identification and Physical Properties

This compound, also known as 2,2-dimethylpropanedioyl dichloride, is a reactive acyl chloride used as an intermediate in organic synthesis.[1][2][3] It is a colorless to pale yellow liquid that is sensitive to moisture.[2][3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₆Cl₂O₂ | [5][6] |

| Molecular Weight | 169.01 g/mol | [5] |

| CAS Number | 5659-93-8 | [5] |

| Density | 1.278 g/mL at 25 °C | |

| Boiling Point | 60 °C at 10 mmHg | |

| Refractive Index | n20/D 1.451 | |

| Flash Point | 51 °C (123.8 °F) - closed cup | |

| Form | Liquid |

Thermodynamic Data

The following thermodynamic properties have been estimated using computational methods. These values are useful for preliminary calculations and model development but should be confirmed by experimental measurement for high-precision applications.

Table 2: Calculated Thermodynamic Properties of this compound

| Property | Symbol | Value | Unit | Source (Method) |

| Enthalpy of Formation (gas) | ΔfH°gas | -411.92 | kJ/mol | Cheméo (Joback) |

| Gibbs Free Energy of Formation | ΔfG° | -287.64 | kJ/mol | Cheméo (Joback) |

| Enthalpy of Vaporization | ΔvapH° | 47.69 | kJ/mol | Cheméo (Joback) |

| Enthalpy of Fusion | ΔfusH° | 12.88 | kJ/mol | Cheméo (Joback) |

| Normal Boiling Point | Tboil | 493.17 | K | Cheméo (Joback) |

| Normal Melting Point | Tfus | 308.23 | K | Cheméo (Joback) |

Source: All data in this table is derived from computational predictions reported by Cheméo and should be treated as estimates.[5]

Experimental Protocols

To empower researchers to obtain precise, empirical data, this section details the standard methodologies for the synthesis of this compound and the experimental determination of its key thermodynamic properties.

Synthesis of this compound

This protocol describes the synthesis of this compound from dimethylmalonic acid and oxalyl chloride.[7]

Materials:

-

Dimethylmalonic acid

-

Anhydrous dichloromethane (B109758) (DCM)

-

Oxalyl chloride

-

Dimethylformamide (DMF, catalyst)

-

Inert gas (Nitrogen or Argon)

-

Ice water bath

-

Standard laboratory glassware (round-bottom flask, constant pressure dropping funnel)

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Under an inert gas atmosphere, dissolve dimethylmalonic acid (1.0 eq) in anhydrous dichloromethane.

-

Add a catalytic amount of DMF (e.g., 0.13 eq).

-

Cool the mixture to 0°C using an ice water bath.

-

Dissolve oxalyl chloride (3.0 eq) in anhydrous dichloromethane and load it into a constant pressure dropping funnel.

-

Add the oxalyl chloride solution dropwise to the cooled reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 18 hours.

-

Upon completion, remove the solvent and excess oxalyl chloride using a rotary evaporator.

-

Purify the resulting crude product by vacuum distillation to yield this compound as a colorless liquid.[7]

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation of an organic compound is typically derived from its experimentally determined enthalpy of combustion.[8][9] Oxygen bomb calorimetry is the standard method for this measurement. The following is a generalized protocol for a liquid sample like this compound.

Apparatus:

-

Oxygen bomb calorimeter (including bomb, water bucket, stirrer, and high-precision thermometer)

-

Crucible

-

Oxygen tank with pressure regulator

-

Ignition wire (e.g., iron or nickel-chromium)

-

Pellet press (for calibration standard)

-

Analytical balance

Procedure:

-

Calibration:

-

Determine the heat capacity (C_cal) of the calorimeter system by combusting a known mass (approx. 1 g) of a standard substance with a certified heat of combustion, such as benzoic acid.[1][10]

-

Press the benzoic acid into a pellet and place it in the crucible.

-

Measure a length of ignition wire, weigh it, and attach it to the bomb's electrodes, ensuring it contacts the pellet.

-

Assemble the bomb, purge with oxygen, and then fill with oxygen to a pressure of approximately 25-30 atm.[2][11]

-

Submerge the bomb in a known mass of water in the calorimeter bucket.

-

Allow the system to reach thermal equilibrium, then ignite the sample.

-

Record the temperature change (ΔT) until a new equilibrium is reached.

-

Calculate C_cal using the known heat of combustion of benzoic acid and the measured ΔT.

-

-

Sample Measurement (this compound):

-

Accurately weigh the crucible. Add a precise mass (typically 0.5 - 1.0 g) of this compound. As it is a volatile liquid, using a sealed container like a gelatin capsule or a crucible with a cover disc is recommended to prevent evaporation during handling.[12]

-

Measure and weigh a new piece of ignition wire.

-

Place the crucible in the bomb and arrange the ignition wire so it passes through or into the sample.[11]

-

Seal the bomb, purge, and fill with oxygen as done during calibration.

-

Submerge the bomb in the calorimeter with the same known mass of water.

-

Ignite the sample and record the temperature change (ΔT).

-

After combustion, vent the bomb and inspect the interior for soot, which indicates incomplete combustion.[11]

-

Collect and weigh any unburned ignition wire.

-

-

Calculations:

-

The total heat released (q_total) is calculated from: q_total = C_cal * ΔT.

-

The heat of combustion of the sample (ΔHc) is found by subtracting the heat contributions from the ignition wire and any capsule used from q_total, and then dividing by the mass of the sample.

-

The standard enthalpy of formation (ΔfH°) can then be calculated using Hess's Law, incorporating the known standard enthalpies of formation for the combustion products (CO₂, H₂O, and HCl).

-

Determination of Specific Heat Capacity

The specific heat capacity (c) is a measure of the heat required to raise the temperature of a unit mass of a substance by one degree.[13] For a reactive liquid, a reaction calorimeter or a differential scanning calorimeter (DSC) can be used. A simpler electrical method is also described.

Apparatus:

-

Calorimeter with an insulated vessel

-

Immersion heater with a known power output (P)

-

High-precision thermometer

-

Stirrer

-

Power supply

-

Ammeter and Voltmeter

-

Timer

Procedure:

-

Place a known mass (m) of this compound into the calorimeter vessel.

-

Allow the liquid to reach a stable initial temperature (T_initial) while stirring gently.

-

Turn on the immersion heater and simultaneously start the timer. The power (P) can be calculated as P = IV (Current × Voltage).[14]

-

Continue heating and stirring for a set period of time (t).

-

Turn off the heater and continue stirring until the temperature stabilizes. Record the final maximum temperature (T_final).

-

The heat (q) supplied by the heater is q = P * t.

-

The specific heat capacity (c) is calculated using the formula: q = m * c * ΔT, where ΔT = T_final - T_initial.[15]

-

Therefore, c = (P * t) / (m * ΔT).

-

Corrections for heat loss to the environment should be applied for higher accuracy, often by observing the rate of cooling after the heater is turned off.

References

- 1. scribd.com [scribd.com]

- 2. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]

- 3. CAS 5659-93-8: this compound | CymitQuimica [cymitquimica.com]

- 4. Page loading... [guidechem.com]

- 5. This compound (CAS 5659-93-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound [webbook.nist.gov]

- 7. chembk.com [chembk.com]

- 8. Organometallic Thermochemistry Database [webbook.nist.gov]

- 9. Reddit - The heart of the internet [reddit.com]

- 10. nsuworks.nova.edu [nsuworks.nova.edu]

- 11. General Bomb Run Procedure [uagra.uninsubria.it]

- 12. ddscalorimeters.com [ddscalorimeters.com]

- 13. Specific heat capacity - Wikipedia [en.wikipedia.org]

- 14. m.youtube.com [m.youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Molecular Structure and Bonding of Dimethylmalonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and bonding of dimethylmalonyl chloride (C₅H₆Cl₂O₂), a reactive acyl chloride derivative of dimethylmalonic acid. This document collates available spectroscopic and structural data, outlines a detailed experimental protocol for its synthesis, and presents a computational examination of its geometry.

Molecular Structure and Bonding

This compound, with a molecular weight of approximately 169.01 g/mol , possesses a central quaternary carbon atom bonded to two methyl groups and two carbonyl chloride moieties.[1] The molecule's reactivity as a potent acylating agent is a direct consequence of its electronic and steric features.[2]

1.1. Geometrical Configuration

The central C2 carbon atom adopts a tetrahedral geometry, with bond angles approximating the ideal 109.5°. In contrast, the carbonyl carbons (C1 and C3) exhibit a trigonal planar geometry, characteristic of sp² hybridization. This arrangement places the two bulky and electrophilic acyl chloride groups in close proximity, influencing the molecule's conformational preferences and reactivity.

1.2. Bond Lengths and Angles

| Bond | Calculated Length (Å) | Typical Length (Å) |

| C=O | Data not available | 1.18 - 1.22 |

| C-Cl | Data not available | 1.77 - 1.81 |

| C-C (central-carbonyl) | Data not available | 1.50 - 1.54 |

| C-C (central-methyl) | Data not available | 1.53 - 1.55 |

| C-H | Data not available | 1.09 - 1.10 |

| Angle | Calculated Angle (°) | Ideal Angle (°) |

| O=C-Cl | Data not available | 120 |

| O=C-C | Data not available | 120 |

| Cl-C-C | Data not available | 120 |

| C-C(central)-C | Data not available | 109.5 |

| H-C-H | Data not available | 109.5 |

Note: Specific computational data for this compound was not found in the performed searches. The table is structured to be populated with such data when available.

The electron-withdrawing nature of the two acyl chloride groups significantly influences the electronic distribution around the central quaternary carbon, enhancing the electrophilicity of the carbonyl carbons and making them susceptible to nucleophilic attack.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

2.1. Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by a strong absorption band characteristic of the C=O stretching vibration in acyl chlorides.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1780 - 1815 | Strong | C=O Stretch (Acyl Chloride) |

| Data not available | Medium | C-H Stretch (Methyl) |

| Data not available | Medium | C-H Bend (Methyl) |

| Data not available | Strong | C-Cl Stretch |

Note: Specific peak values from experimental spectra were not available in the search results. The provided range for the C=O stretch is typical for acyl chlorides.

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule.

2.2.1. ¹H NMR Spectroscopy

Due to the molecular symmetry, a single signal is expected for the six equivalent protons of the two methyl groups.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | Singlet | 6H | -CH₃ |

Note: The solvent used for NMR analysis can influence the chemical shift. A common solvent is deuterated chloroform (B151607) (CDCl₃).[3]

2.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show distinct signals for the different carbon environments.

| Chemical Shift (δ) ppm | Assignment |

| Data not available | C=O (Carbonyl) |

| Data not available | C (quaternary) |

| Data not available | -CH₃ (Methyl) |

Note: The carbonyl carbon signal in acyl chlorides typically appears significantly downfield.

Experimental Protocols

The following section details a generalized protocol for the synthesis of this compound, based on established methods for the preparation of acyl chlorides from carboxylic acids.

3.1. Synthesis of this compound

This procedure is adapted from standard methods for the conversion of carboxylic acids to acyl chlorides using thionyl chloride.[4][5]

Materials:

-

Dimethylmalonic acid

-

Thionyl chloride (SOCl₂)

-

Dry dichloromethane (B109758) (CH₂Cl₂) (optional, as solvent)

-

Inert gas (e.g., Nitrogen or Argon)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Distillation apparatus

-

Schlenk line or similar inert atmosphere setup

Procedure:

-

Preparation: A clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with dimethylmalonic acid. The apparatus is flushed with an inert gas to exclude atmospheric moisture.

-

Addition of Thionyl Chloride: Thionyl chloride (at least 2 molar equivalents) is added to the dimethylmalonic acid. The addition can be performed via a dropping funnel at room temperature or with cooling if the reaction is highly exothermic. A solvent such as dry dichloromethane can be used if necessary.

-

Reaction: The reaction mixture is stirred and gently heated to reflux (the boiling point of thionyl chloride is 76 °C). The reaction is monitored for the cessation of gas evolution (HCl and SO₂). The reaction time can vary but is typically in the range of 1-4 hours.

-

Work-up: After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure. Care must be taken as thionyl chloride is corrosive and moisture-sensitive.

-

Purification: The crude this compound is then purified by fractional distillation under reduced pressure to yield the pure product.

Safety Precautions: This synthesis should be performed in a well-ventilated fume hood as it involves corrosive and toxic reagents and byproducts (thionyl chloride, HCl, SO₂). All glassware must be thoroughly dried to prevent hydrolysis of the acyl chloride. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Visualizations

To aid in the understanding of the concepts discussed, the following diagrams are provided.

Caption: Connectivity of atoms in this compound.

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Reactivity of Dimethylmalonyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylmalonyl chloride, a derivative of malonic acid, is a highly reactive bifunctional acylating agent utilized in a variety of organic syntheses. Its gem-dimethyl substitution significantly influences its reactivity profile compared to its unsubstituted counterpart, malonyl chloride, often leading to cleaner reactions and higher yields. This technical guide provides a comprehensive overview of the reactivity of this compound with a range of common nucleophiles, including amines, alcohols, water, thiols, and organometallic reagents. This document details reaction mechanisms, presents available quantitative data, outlines experimental protocols, and provides visualizations of key reaction pathways to support researchers and professionals in the fields of chemical synthesis and drug development.

Introduction

This compound (2,2-dimethylpropanedioyl dichloride) is a colorless to pale yellow liquid that serves as a key building block in organic chemistry.[1] Its utility stems from the two reactive acyl chloride functional groups, which readily undergo nucleophilic acyl substitution.[1] This bifunctionality allows for its use in the synthesis of a diverse array of molecules, including malonamides, malonate esters, heterocyclic compounds, and polymers.[1][2][3] Notably, it is also employed as a catalyst in certain organic reactions.[2] The presence of the gem-dimethyl group provides steric hindrance that can influence selectivity and prevent undesirable side reactions often observed with malonyl chloride, such as ketene (B1206846) formation.[4]

Reactivity with Common Nucleophiles

The core reactivity of this compound lies in the electrophilicity of the carbonyl carbons, making them susceptible to attack by a wide range of nucleophiles. The general mechanism follows a nucleophilic addition-elimination pathway.

Reaction with Amines: Synthesis of N,N'-Disubstituted-2,2-dimethylmalonamides

The reaction of this compound with primary and secondary amines is a robust method for the synthesis of N,N'-disubstituted-2,2-dimethylmalonamides. The reaction is typically rapid and exothermic.

General Reaction:

(CH₃)₂C(COCl)₂ + 2 RNH₂ → (CH₃)₂C(CONHR)₂ + 2 HCl

Mechanism: The reaction proceeds through a nucleophilic attack of the amine on one of the carbonyl carbons, followed by the elimination of a chloride ion. This process is then repeated on the second acyl chloride group. A base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the HCl byproduct.[3]

Key Observations: In a direct comparison with malonyl chloride for the synthesis of a malonyl diamide, this compound was observed to produce a cleaner reaction with higher yields, avoiding the formation of colored impurities that can arise from the acidic α-protons in malonyl chloride.[4]

Experimental Protocol: Synthesis of a N,N'-disubstituted-2,2-dimethylmalonamide (General Procedure) [4]

-

Dissolve the amine (2.2 equivalents) and a non-nucleophilic base such as pyridine (2.2 equivalents) in a dry, aprotic solvent (e.g., THF, DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in the same solvent dropwise to the stirred amine solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time (typically monitored by TLC).

-

Upon completion, the reaction mixture is typically quenched with water or a dilute aqueous acid solution.

-

The product is then extracted with an organic solvent, washed, dried, and purified by recrystallization or column chromatography.

Quantitative Data:

| Nucleophile | Product | Yield | Reference |

| mono-boc-protected phenylenediamine | N,N'-bis(mono-boc-phenylene)-2,2-dimethylmalonamide | High | [4] |

Reaction with Alcohols: Synthesis of 2,2-Dimethylmalonate Esters

This compound reacts with alcohols to form the corresponding diesters. This reaction is a common method for preparing substituted malonate esters.

General Reaction:

(CH₃)₂C(COCl)₂ + 2 ROH → (CH₃)₂C(COOR)₂ + 2 HCl

Mechanism: Similar to the reaction with amines, the alcohol acts as a nucleophile, attacking the carbonyl carbon in a two-step addition-elimination process. The reaction is often catalyzed by a base to deprotonate the alcohol, increasing its nucleophilicity, or to scavenge the HCl produced.

Experimental Protocol: Synthesis of Dimethyl 2,2-Dimethylmalonate [5]

While this patent describes the esterification of 2,2-dimethylmalonic acid, a similar workup procedure would be applicable for the product of the reaction with this compound and methanol.

-

In a reaction vessel, combine this compound (1.0 equivalent) with an excess of the desired alcohol (e.g., methanol, ethanol) in an inert solvent. A base such as pyridine can be added.

-

The reaction is typically stirred at room temperature until completion (monitored by TLC or GC).

-

The reaction mixture is then worked up by washing with water and a dilute base (e.g., sodium bicarbonate solution) to remove HCl and any unreacted starting material.

-

The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure.

-

The crude ester can be purified by distillation.

Quantitative Data:

| Nucleophile | Product | Yield | Conditions | Reference |

| Methanol | Dimethyl 2,2-dimethylmalonate | 95-96% | Esterification of the corresponding acid | [5] |

Reaction with Water: Hydrolysis

This compound is sensitive to moisture and readily hydrolyzes to form 2,2-dimethylmalonic acid and hydrochloric acid.[1]

General Reaction:

(CH₃)₂C(COCl)₂ + 2 H₂O → (CH₃)₂C(COOH)₂ + 2 HCl

Mechanism: Water acts as a nucleophile, attacking the carbonyl carbons in a successive manner, leading to the formation of the dicarboxylic acid. The reaction is typically vigorous.

Reaction with Thiols: Synthesis of Thioesters

The reaction of this compound with thiols yields the corresponding dithioesters.

General Reaction:

(CH₃)₂C(COCl)₂ + 2 RSH → (CH₃)₂C(COSR)₂ + 2 HCl

Mechanism: The mechanism is analogous to that with alcohols and amines, with the thiol acting as the nucleophile. A base is generally required to deprotonate the thiol to the more nucleophilic thiolate.

Reactivity with Organometallic Reagents

The reaction of this compound with organometallic reagents provides a route to 1,3-diketones and tertiary alcohols. The outcome of the reaction is highly dependent on the nature of the organometallic reagent used.

Grignard Reagents

Grignard reagents (RMgX) are highly reactive nucleophiles that typically add twice to acyl chlorides. The initial reaction forms a ketone, which is more reactive towards the Grignard reagent than the starting acyl chloride. This leads to a second nucleophilic addition to the ketone, ultimately forming a tertiary alcohol after acidic workup. It is generally difficult to stop the reaction at the ketone stage.

General Reaction:

(CH₃)₂C(COCl)₂ + 4 RMgX → (CH₃)₂C(C(OH)R₂)₂ (after workup)

Gilman Reagents (Organocuprates)

Gilman reagents (R₂CuLi), being softer and less reactive nucleophiles than Grignard reagents, react with acyl chlorides to form ketones. A key advantage of using Gilman reagents is that they do not readily react with the ketone product, allowing for the isolation of the 1,3-diketone.

General Reaction:

(CH₃)₂C(COCl)₂ + 2 R₂CuLi → (CH₃)₂C(COR)₂ + 2 RCu + 2 LiCl

Polymerization Reactions

The difunctional nature of this compound makes it a suitable monomer for condensation polymerization.

Polyamide Synthesis

Reacting this compound with diamines leads to the formation of polyamides. This can be performed via interfacial polymerization, where the diamine is dissolved in an aqueous phase and the diacyl chloride in an immiscible organic solvent. The polymer forms at the interface of the two layers.[6]

Polyester (B1180765) Synthesis

Similarly, polyesters can be synthesized by reacting this compound with diols.[3] The reaction conditions often require high temperatures and the removal of the HCl byproduct to drive the polymerization to completion.

Friedel-Crafts Acylation

This compound can be used as an acylating agent in Friedel-Crafts reactions to introduce a 2,2-dimethyl-1,3-dioxo-propyl group to an aromatic ring. This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[7][8][9] The product of the reaction is a 1,3-diaryl-2,2-dimethylpropane-1,3-dione.

General Reaction:

(CH₃)₂C(COCl)₂ + 2 ArH --(AlCl₃)--> (CH₃)₂C(COAr)₂ + 2 HCl

Visualizations

Reaction Pathways

Caption: Reactivity of this compound with Various Nucleophiles.

Experimental Workflow: Synthesis of a Malonamide

Caption: General workflow for the synthesis of N,N'-disubstituted-2,2-dimethylmalonamides.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. It reacts with water to release corrosive hydrochloric acid gas.[1] Store in a cool, dry place under an inert atmosphere.

Conclusion

This compound is a versatile and highly reactive reagent for the synthesis of a wide range of organic compounds. Its gem-dimethyl substitution pattern offers advantages over unsubstituted malonyl chloride in terms of reaction cleanliness and yield. This guide provides a foundational understanding of its reactivity with key nucleophiles, offering valuable insights for synthetic chemists in academic and industrial settings, particularly in the realm of drug discovery and development where the construction of complex molecular architectures is paramount. Further research into the kinetics and specific applications of this compound will continue to expand its utility in modern organic synthesis.

References

- 1. CAS 5659-93-8: this compound | CymitQuimica [cymitquimica.com]

- 2. Overcoming the low reactivity of biobased, secondary diols in polyester synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN103508888A - Synthetic method of 2,2-dimethyl dimethylmalonate - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

- 9. websites.umich.edu [websites.umich.edu]

An In-depth Technical Guide to the Solubility and Solvent Compatibility of Dimethylmalonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and solvent compatibility of dimethylmalonyl chloride (CAS No: 5659-93-8). Given the compound's reactive nature, this document emphasizes solvent selection for synthesis and handling, rather than classical solubility in non-reactive systems. All data and protocols are synthesized from publicly available chemical information and established laboratory practices.

Core Properties of this compound

This compound is a reactive organic compound used as an intermediate in chemical synthesis.[1][2][3] Its physical properties are summarized in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₅H₆Cl₂O₂ | [4] |

| Molecular Weight | 169.01 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [5] |

| Density | 1.278 g/mL at 25 °C | [1][2][4][5] |

| Boiling Point | 60 °C at 10 mmHg | [1][2][4][5] |

| Refractive Index | n20/D 1.451 | [1][2][4][5] |

| Flash Point | 51 °C (123.8 °F) - closed cup | [4] |

Solvent Compatibility and Reactivity Profile

The compatibility of this compound with various solvent classes is summarized in Table 2. This information is inferred from its known reactivity and common solvents used in its synthesis and reactions.

| Solvent Class | Representative Solvents | Compatibility/Reactivity | Rationale |

| Protic Solvents | Water, Alcohols (e.g., Methanol, Ethanol), Carboxylic Acids | Highly Reactive - Incompatible | Reacts violently with water and other protic solvents to form dimethylmalonic acid and the corresponding ester or anhydride, respectively.[3][6][7] |

| Aprotic Polar Solvents | DMSO, DMF | Potentially Reactive - Use with Caution | While aprotic, these can contain water impurities. DMF can act as a catalyst in reactions involving acyl chlorides.[2] Purity is critical. |

| Aprotic Non-Polar Solvents | Hexane, Toluene | Generally Compatible | These are non-nucleophilic and are suitable for creating inert reaction media. |

| Halogenated Solvents | Dichloromethane (B109758) (DCM), Chloroform | Highly Compatible - Recommended | These are inert, aprotic solvents commonly used for reactions and synthesis involving this compound.[2] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Generally Compatible - Use with Caution | Ethers are generally suitable, but must be anhydrous as they can absorb moisture from the air. Peroxide formation in older ether solvents can also be a hazard. |

Logical Workflow for Solvent Selection

The selection of an appropriate solvent for this compound requires careful consideration of the intended application. The following diagram illustrates a logical workflow for this process.

Caption: Logical workflow for selecting a suitable solvent for this compound.

Experimental Protocols

4.1. Synthesis of this compound

A representative synthesis protocol highlights the use of a suitable inert solvent.[2]

Objective: To prepare this compound from dimethylmalonic acid.

Materials:

-

Dimethylmalonic acid

-

Anhydrous dichloromethane (DCM)

-

Oxalyl chloride

-

N,N-Dimethylformamide (DMF) (catalyst)

-

Ice water bath

-

Round-bottom flask and standard glassware for inert atmosphere reactions

-

Constant pressure dropping funnel

Procedure:

-

Under an inert gas atmosphere (e.g., nitrogen or argon), dissolve dimethylmalonic acid in anhydrous dichloromethane in a round-bottom flask.[2]

-

Add a catalytic amount of DMF.[2]

-

Cool the mixture to 0 °C using an ice water bath.[2]

-

Dissolve oxalyl chloride in anhydrous dichloromethane and add it to a constant pressure dropping funnel.[2]

-

Slowly add the oxalyl chloride solution to the cooled dimethylmalonic acid solution.[2]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18 hours.[2]

-

Upon completion, evaporate the solvent. The crude product can then be purified by reduced pressure distillation.[2]

4.2. General Protocol for Solubility Determination (Qualitative)

Since quantitative determination is complicated by reactivity, a qualitative assessment in a range of anhydrous solvents is more practical.

Objective: To qualitatively assess the miscibility/solubility of this compound in various anhydrous organic solvents.

Materials:

-

This compound

-

A selection of anhydrous solvents (e.g., dichloromethane, chloroform, toluene, hexane, diethyl ether, THF)

-

Dry glass vials with caps

-

Inert atmosphere glove box or similar setup

-

Pipettes

Procedure:

-

Conduct all operations under an inert and dry atmosphere to prevent hydrolysis.

-

To a series of dry glass vials, add 1 mL of each anhydrous solvent to be tested.

-

To each vial, add a small, measured amount of this compound (e.g., 10 µL) and cap the vial.

-

Gently swirl or agitate the vials to mix.

-

Observe if the this compound dissolves completely to form a clear, homogeneous solution. Note any signs of reaction, such as fuming, color change, or precipitation.

-

If the initial amount dissolves, incrementally add more this compound until saturation is observed (i.e., the compound no longer dissolves) or a significant volume has been added, indicating high miscibility.

-

Record the observations for each solvent.

Experimental Workflow Diagram

The following diagram outlines a general workflow for handling and using this compound in a laboratory setting, emphasizing safety and inert conditions.

Caption: General experimental workflow for using this compound.

Safety and Handling

This compound is a corrosive and flammable liquid that reacts with moisture.[3][4][6] It should be handled with appropriate personal protective equipment, including gloves and eye protection, in a well-ventilated fume hood.[4] Store under an inert atmosphere at room temperature.[2][5]

Disclaimer: This guide is intended for informational purposes for qualified professionals. All laboratory work should be conducted with a thorough understanding of the hazards involved and appropriate safety precautions in place.

References

- 1. This compound | 5659-93-8 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. CAS 5659-93-8: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound 98 5659-93-8 [sigmaaldrich.com]

- 5. This compound CAS#: 5659-93-8 [m.chemicalbook.com]

- 6. Buy this compound | 5659-93-8 [smolecule.com]

- 7. chemguide.co.uk [chemguide.co.uk]

A Technical Guide to the Purity and Assay of Commercial Dimethylmalonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the purity and assay information for commercially available dimethylmalonyl chloride (CAS No. 5659-93-8). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this reactive acyl chloride in their synthetic endeavors. This document outlines typical purity specifications, potential impurities, and detailed analytical methodologies for accurate quantification.

Commercial Purity and Specifications

This compound is a key reagent in organic synthesis, valued for its ability to introduce the dimethylmalonyl moiety. Commercial grades of this compound typically offer a high degree of purity, essential for the synthesis of complex molecules where stoichiometry and impurity profiles are critical. The majority of suppliers specify a minimum purity of 98%.[1][2][3][4][5] Key physical and chemical properties are summarized in the table below.

Table 1: Typical Physical and Chemical Properties of Commercial this compound

| Property | Value |

| Chemical Formula | C₅H₆Cl₂O₂ |

| Molecular Weight | 169.01 g/mol [3][4][5] |

| Appearance | Colorless to pale yellow liquid[6] |

| Assay (Purity) | ≥ 98%[1][2][3][4][5] |

| Boiling Point | 60 °C at 10 mmHg[1][2][4] |

| Density | 1.278 g/mL at 25 °C[1][2][4] |

| Refractive Index (n20/D) | 1.451[1][2][4] |

Potential Impurities in this compound

The purity of this compound is influenced by the synthetic route and subsequent purification processes. The most common method for its preparation is the reaction of dimethylmalonic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[7][8] Based on this synthetic pathway and the inherent reactivity of the product, several potential impurities can be identified.

Table 2: Potential Impurities in Commercial this compound

| Impurity | Chemical Structure | Likely Origin |

| Dimethylmalonic Acid | HOOC-C(CH₃)₂-COOH | Unreacted starting material |

| Dimethylmalonic Acid Monochloride | HOOC-C(CH₃)₂-COCl | Incomplete chlorination |

| Thionyl Chloride / Oxalyl Chloride | SOCl₂ / (COCl)₂ | Excess reagent from synthesis |

| Hydrochloric Acid | HCl | Byproduct of synthesis and hydrolysis |

| Dimethylmalonic Anhydride | O(CO-C(CH₃)₂-CO) | Side reaction during synthesis |

| Water | H₂O | Contamination leading to hydrolysis |

This compound is highly sensitive to moisture and will hydrolyze to form dimethylmalonic acid and hydrochloric acid.[6] Therefore, proper handling and storage under anhydrous conditions are crucial to maintain its purity.

Synthesis and Impurity Formation Pathway

The following diagram illustrates a typical synthetic pathway for this compound and highlights the origin of potential impurities.

Caption: Synthesis of this compound and potential impurity formation.

Analytical Methodologies for Purity and Assay Determination

Due to the high reactivity of acyl chlorides, direct analysis by gas chromatography (GC) can be challenging. A common and robust approach is to derivatize the this compound into a more stable compound prior to analysis. The following protocol describes a gas chromatography-flame ionization detection (GC-FID) method based on derivatization with methanol (B129727).

Experimental Protocol: GC-FID Analysis via Methanol Derivatization

Objective: To determine the purity and assay of this compound by converting it to dimethyl dimethylmalonate (B8719724), followed by quantification using GC-FID.

1. Reagents and Materials:

-

This compound sample

-

Anhydrous Methanol (≥99.8%)

-

Anhydrous Pyridine (B92270)

-

Anhydrous Dichloromethane (DCM) or other suitable solvent

-

Internal Standard (e.g., dimethyl succinate (B1194679) or diethyl adipate)

-

GC Vials and caps

-

Microsyringes

2. Standard Preparation:

-

Accurately weigh a known amount of a high-purity this compound reference standard into a volumetric flask.

-

Under an inert atmosphere (e.g., nitrogen or argon), add a precise volume of anhydrous methanol to completely convert the acid chloride to the diester. A small amount of pyridine can be added to neutralize the HCl formed.

-

Add a known concentration of the internal standard.

-

Dilute to the mark with an appropriate solvent like dichloromethane.

-

Prepare a series of calibration standards by diluting the stock solution.

3. Sample Preparation:

-

In a dry, inert atmosphere, accurately weigh a sample of the this compound to be analyzed into a vial.

-

Add a precise volume of the internal standard solution in anhydrous methanol.

-

Add a small amount of anhydrous pyridine.

-

Cap the vial tightly and allow the derivatization reaction to proceed to completion (e.g., 15-30 minutes at room temperature).

4. Gas Chromatography Conditions:

| Parameter | Recommended Setting |

| Instrument | Gas Chromatograph with FID |

| Column | DB-Wax or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium or Hydrogen at a constant flow rate |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C |

| Oven Program | Initial: 80 °C, hold for 2 minRamp: 10 °C/min to 200 °C, hold for 5 min |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

5. Analysis and Calculation:

-

Inject the prepared standards and samples into the GC.

-

Identify the peaks corresponding to the dimethyl dimethylmalonate and the internal standard based on their retention times.

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the standards.

-

Calculate the concentration of this compound in the sample using the calibration curve. The purity is then determined as the percentage of the calculated concentration relative to the initial weighed amount.

Experimental Workflow for GC-FID Analysis

The following diagram illustrates the logical workflow for the purity and assay determination of this compound using the described GC-FID method.

Caption: Experimental workflow for the GC-FID analysis of this compound.

This technical guide provides a comprehensive overview of the purity and assay of commercial this compound. By understanding the typical product specifications, potential impurities, and appropriate analytical methodologies, researchers and drug development professionals can ensure the quality and reliability of their synthetic processes.

References

- 1. This compound 98 5659-93-8 [sigmaaldrich.com]

- 2. ジメチルマロニルクロリド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound 98 5659-93-8 [sigmaaldrich.com]

- 4. This compound 98 5659-93-8 [sigmaaldrich.com]

- 5. 二甲基丙二酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. CAS 5659-93-8: this compound | CymitQuimica [cymitquimica.com]

- 7. ijret.org [ijret.org]

- 8. Malonyl chloride - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: Acylation of Amines with Dimethylmalonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acylation of amines with dimethylmalonyl chloride is a robust and efficient method for the synthesis of N,N'-disubstituted dimethylmalonamides. This reaction is of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with the resulting amide structures. This compound serves as a key building block in the synthesis of various pharmaceuticals and heterocyclic compounds.[1] The presence of the two methyl groups on the central carbon of the malonyl chain prevents potential side reactions, such as ketene (B1206846) formation, that can occur with unsubstituted malonyl chlorides, often leading to cleaner reactions and higher yields. This protocol provides a detailed methodology for the acylation of primary and secondary amines with this compound.

Reaction Principle

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound. This is followed by the elimination of a chloride ion to form the amide bond. As this compound is a diacyl chloride, the reaction occurs at both carbonyl groups, typically with two equivalents of the amine, to yield the corresponding N,N'-disubstituted dimethylmalonamide. A base, such as triethylamine (B128534) or pyridine, is required to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.

Applications in Research and Drug Development

N,N'-disubstituted malonamides are versatile scaffolds in medicinal chemistry. For instance, N,N′-dimethyl-N,N′-dicyclohexyl-malonamide (DMDCMA) has been synthesized and evaluated as an extractant for actinide ions, a process relevant to nuclear waste management.[2] The core structure is also integral to the synthesis of heterocyclic compounds which are crucial in drug development.[1]

Experimental Protocol

This protocol outlines a general procedure for the synthesis of N,N'-disubstituted dimethylmalonamides. Optimization of reaction conditions may be necessary for specific amine substrates.

Materials:

-

This compound (98%)

-

Primary or secondary amine (e.g., aniline, benzylamine, diethylamine)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Triethylamine (TEA) or Pyridine

-

Deionized water

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (2.2 equivalents) and anhydrous dichloromethane.

-

Addition of Base: Add triethylamine (2.5 equivalents) to the solution and cool the mixture to 0 °C using an ice bath.

-

Addition of this compound: While stirring, slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the cooled amine solution via a dropping funnel.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of deionized water.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel to obtain the desired N,N'-disubstituted dimethylmalonamide.

Data Presentation

| Amine Substrate | Product | Reaction Conditions | Yield (%) | Spectroscopic Data |

| N-methylcyclohexylamine | N,N′-dimethyl-N,N′-dicyclohexyl-malonamide (DMDCMA) | Not specified | Not specified | The synthesis is confirmed, and the product is used in further studies.[2] |

Visualizations

Experimental Workflow

Caption: General experimental workflow for the acylation of amines.

Reaction Mechanism

Caption: Simplified reaction mechanism.

Safety Precautions

This compound is a corrosive and moisture-sensitive compound. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction may be exothermic, so controlled addition of the acyl chloride is crucial.

Conclusion

The acylation of amines with this compound is a straightforward and effective method for synthesizing N,N'-disubstituted dimethylmalonamides. The protocol provided can be adapted for a variety of primary and secondary amines. The resulting products have potential applications in various fields, particularly in the development of new therapeutic agents. Further research to expand the library of synthesized and characterized dimethylmalonamides would be beneficial for structure-activity relationship (SAR) studies.

References

Application Notes and Protocols for the Synthesis of Esters using Dimethylmalonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylmalonyl chloride is a highly reactive difunctional acyl chloride that serves as a valuable building block in organic synthesis. Its ability to readily react with nucleophiles, such as alcohols and phenols, makes it a key reagent for the preparation of a variety of diesters. These resulting dimethylmalonate (B8719724) esters are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] The presence of the two ester functionalities allows for subsequent chemical transformations, including alkylation at the central carbon, hydrolysis, and decarboxylation, offering a versatile platform for the construction of complex molecular architectures.

This document provides detailed application notes and experimental protocols for the synthesis of esters from the reaction of this compound with various classes of alcohols, including primary, secondary, tertiary, and phenolic hydroxyl groups.

Reaction Principle

The synthesis of esters from this compound and an alcohol proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion. As the reaction involves a diacyl chloride, this process occurs at both carbonyl centers, leading to the formation of a diester. The reaction produces two equivalents of hydrogen chloride (HCl) as a byproduct, which is typically neutralized by the addition of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to drive the reaction to completion and prevent acid-catalyzed side reactions.

Experimental Protocols

General Protocol for the Synthesis of Dialkyl Dimethylmalonates

This protocol describes a general procedure for the reaction of this compound with a generic alcohol (R-OH). Specific examples with different classes of alcohols are provided in the subsequent sections.

Materials:

-

This compound (1.0 eq)

-

Alcohol (R-OH) (2.2 eq)

-

Anhydrous Pyridine (2.5 eq)

-

Anhydrous Dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere, add the alcohol (2.2 eq) and anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath and add anhydrous pyridine (2.5 eq) dropwise with stirring.

-

In a separate, dry dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous dichloromethane.

-

Add the this compound solution dropwise to the stirred alcohol-pyridine solution at 0 °C over a period of 30-60 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for the time indicated for the specific alcohol substrate (see tables below).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel or distillation under reduced pressure to afford the desired diester.

Protocol 1: Synthesis of Di-n-butyl Dimethylmalonate (Primary Alcohol)

This protocol outlines the synthesis using a primary alcohol, n-butanol.

Materials:

-

This compound (1.69 g, 10 mmol)

-

n-Butanol (1.63 g, 22 mmol)

-

Anhydrous Pyridine (1.98 g, 25 mmol)

-

Anhydrous Dichloromethane (50 mL)

Procedure:

Follow the general protocol. The reaction is typically complete within 2-4 hours at room temperature. The crude product can be purified by vacuum distillation.

Protocol 2: Synthesis of Di-isopropyl Dimethylmalonate (Secondary Alcohol)

This protocol details the synthesis using a secondary alcohol, isopropanol.

Materials:

-

This compound (1.69 g, 10 mmol)

-

Isopropanol (1.32 g, 22 mmol)

-

Anhydrous Pyridine (1.98 g, 25 mmol)

-

Anhydrous Dichloromethane (50 mL)

Procedure:

Follow the general protocol. Due to the increased steric hindrance of the secondary alcohol, the reaction may require a longer reaction time (4-8 hours) or gentle heating (e.g., reflux in DCM at 40 °C) to achieve full conversion.

Protocol 3: Synthesis of Di-tert-butyl Dimethylmalonate (Tertiary Alcohol)

This protocol describes the synthesis using a tertiary alcohol, tert-butanol (B103910). The esterification of tertiary alcohols with acyl chlorides can be challenging due to steric hindrance and the potential for elimination side reactions. The use of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) is often beneficial.

Materials:

-

This compound (1.69 g, 10 mmol)

-

tert-Butanol (1.63 g, 22 mmol)

-

Anhydrous Triethylamine (2.53 g, 25 mmol)

-

4-Dimethylaminopyridine (DMAP) (0.12 g, 1 mmol)

-

Anhydrous Dichloromethane (50 mL)

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere, add tert-butanol (2.2 eq), anhydrous triethylamine (2.5 eq), and DMAP (0.1 eq) to anhydrous dichloromethane.

-

Cool the solution to 0 °C.

-